Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-(4-Benzyl-1-piperazinyl)-3-fluorobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C19H21FN2O2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 4-(4-benzyl-1-piperazinyl)-3-fluorobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C18H19FN2O2
- Molecular Weight : 316.35 g/mol
The compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing piperazine moieties can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for microbial survival.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 32 |
S. aureus | 18 | 16 |
C. albicans | 20 | 8 |
Tyrosinase Inhibition
Another significant area of research is the inhibition of tyrosinase, an enzyme critical in melanin production. Compounds with similar structures have been identified as effective tyrosinase inhibitors, which are valuable in treating hyperpigmentation disorders.
A study evaluated the inhibitory effects of various piperazine derivatives on tyrosinase from Agaricus bisporus. The results indicated that certain derivatives exhibited competitive inhibition with IC50 values significantly lower than standard inhibitors like kojic acid.
Compound | IC50 (µM) | Reference Compound IC50 (µM) |
---|---|---|
[4-(4-benzyl-1-piperazinyl)]-phenylmethanone | 0.18 | 17.76 |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Antimicrobial Action : The compound likely disrupts microbial cell membranes or inhibits essential metabolic pathways.
- Tyrosinase Inhibition : It competes with substrates for binding to the active site of tyrosinase, thereby reducing melanin synthesis.
Case Studies
- Antimicrobial Activity Study : A recent study tested various piperazine derivatives against common pathogens. This compound showed promising results against E. coli and S. aureus, indicating its potential as an antimicrobial agent.
- Tyrosinase Inhibition Investigation : Another study focused on evaluating the antimelanogenic effects of the compound on B16F10 melanoma cells. The results demonstrated that it could inhibit melanin production without cytotoxic effects, making it a candidate for cosmetic applications.
Properties
IUPAC Name |
methyl 4-(4-benzylpiperazin-1-yl)-3-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19(23)16-7-8-18(17(20)13-16)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWXCPUSYMMSJEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.